molecular formula C8H2Cl6 B13775959 1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene CAS No. 61128-00-5

1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene

Cat. No.: B13775959
CAS No.: 61128-00-5
M. Wt: 310.8 g/mol
InChI Key: FHYTVYKUXNWGBE-UPHRSURJSA-N
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Description

(z)-beta-2,3,4,5,6-hexachlorostyrene is a chlorinated aromatic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of six chlorine atoms attached to a styrene backbone, making it highly chlorinated and relatively stable.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (z)-beta-2,3,4,5,6-hexachlorostyrene typically involves the chlorination of styrene under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the styrene molecule.

Industrial Production Methods

In industrial settings, the production of (z)-beta-2,3,4,5,6-hexachlorostyrene follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. The industrial process also incorporates purification steps to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

(z)-beta-2,3,4,5,6-hexachlorostyrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles, such as hydroxide ions or amines.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Hydroxide ions, amines

Major Products

The major products formed from these reactions include chlorinated benzoic acids, less chlorinated derivatives, and substituted styrene compounds.

Scientific Research Applications

(z)-beta-2,3,4,5,6-hexachlorostyrene has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (z)-beta-2,3,4,5,6-hexachlorostyrene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s high degree of chlorination allows it to form stable complexes with these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    (z)-beta-2,3,4,5,6-pentachlorostyrene: Similar structure but with one less chlorine atom.

    (z)-beta-2,3,4,5,6-tetrachlorostyrene: Similar structure but with two fewer chlorine atoms.

Uniqueness

(z)-beta-2,3,4,5,6-hexachlorostyrene is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This high chlorination level makes it more stable and less reactive compared to its less chlorinated counterparts, allowing for specific applications in various fields.

Properties

CAS No.

61128-00-5

Molecular Formula

C8H2Cl6

Molecular Weight

310.8 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-[(Z)-2-chloroethenyl]benzene

InChI

InChI=1S/C8H2Cl6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11/h1-2H/b2-1-

InChI Key

FHYTVYKUXNWGBE-UPHRSURJSA-N

Isomeric SMILES

C(=C\Cl)\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C(=CCl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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